molecular formula C11H10N2O2 B3153892 2-(4-phenyl-1H-imidazol-1-yl)acetic acid CAS No. 767623-12-1

2-(4-phenyl-1H-imidazol-1-yl)acetic acid

Cat. No.: B3153892
CAS No.: 767623-12-1
M. Wt: 202.21 g/mol
InChI Key: QRJDYIOTZDYGON-UHFFFAOYSA-N
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Description

“2-(4-phenyl-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 1059626-11-7 . It has a molecular weight of 238.67 . The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a phenyl group and an acetic acid group . The InChI code for the compound is 1S/C11H10N2O2.ClH/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);1H .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

2-(1H-imidazol-1-yl)acetic acid, a related compound, has been used in coordination chemistry. For instance, its reaction with triphenyltin or tricyclohexyltin compounds leads to distinct coordination modes and structures, such as polymeric chains and macrocyclic tetranuclear structures (Gan & Tang, 2011).

Rearrangement Pathways in Organic Chemistry

The compound has been involved in studying molecular rearrangements in organic chemistry. One example is its reaction in boiling acetic acid, leading to the formation of new indole and imidazolinone derivatives (Klásek, Lyčka, & Holčapek, 2007).

Application in Heterocyclic Chemistry

In heterocyclic chemistry, derivatives of 2-(1H-imidazol-1-yl)acetic acid have been synthesized for various applications. For example, its role in the Mannich reaction led to the synthesis of tetrahydro pyrimido benzimidazolyl coumarins with potential anti-inflammatory activities (Madhura, Kulkarni, Shah, & Alagawadi, 2014).

Development of Novel Compounds in Medicinal Chemistry

This chemical has been instrumental in developing novel compounds in medicinal chemistry. For instance, its derivatives have been evaluated as EGFR inhibitors, showing varying degrees of activity (Demirel et al., 2017).

Exploration of Imidazole Derivatives

Research has focused on synthesizing novel imidazole derivatives, including those related to 2-(4-phenyl-1H-imidazol-1-yl)acetic acid, for antimicrobial applications. These compounds have broad applications in clinical medicine and pharmacological studies (Narwal et al., 2012).

Antioxidant and Antifungal Activities

Studies have also explored the antioxidant and antifungal properties of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, a class of compounds related to this compound (Hussain et al., 2009).

Synthesis of Mesoionic Compounds

Further research includes the synthesis of mesoionic compounds like 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-4-ones, showing varied biological activities such as inhibiting monoamine oxidase and succinate dehydrogenase (Anonymous, 2022).

Biochemical Analysis

Biochemical Properties

. The nature of these interactions can vary widely depending on the specific structure of the imidazole derivative and the biomolecules it interacts with .

Cellular Effects

The cellular effects of 2-(4-phenyl-1H-imidazol-1-yl)acetic acid are currently unknown due to the lack of specific research data. Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood due to the limited availability of research data. Imidazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-(4-phenylimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-13-6-10(12-8-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDYIOTZDYGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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